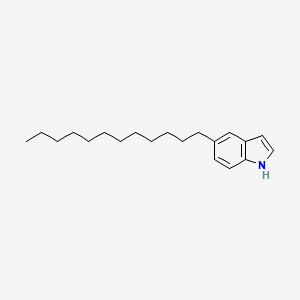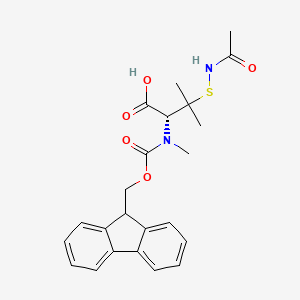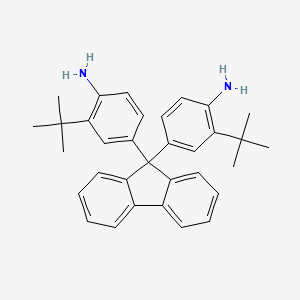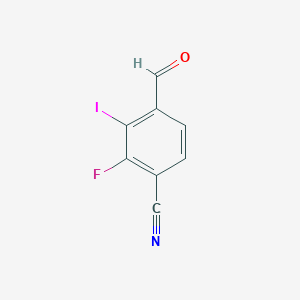![molecular formula C25H21Cl2N B13135495 N-[(2-Chlorophenyl)methyl]-N,N-diphenylanilinium chloride CAS No. 106325-01-3](/img/structure/B13135495.png)
N-[(2-Chlorophenyl)methyl]-N,N-diphenylanilinium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Chlorobenzyl)-N,N-diphenylbenzenaminiumchloride is a quaternary ammonium compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a 2-chlorobenzyl group attached to a diphenylbenzenaminium core, making it a unique and versatile molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chlorobenzyl)-N,N-diphenylbenzenaminiumchloride typically involves the reaction of N,N-diphenylbenzenaminium chloride with 2-chlorobenzyl chloride. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile or dichloromethane, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In industrial settings, the production of N-(2-Chlorobenzyl)-N,N-diphenylbenzenaminiumchloride follows a similar synthetic route but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and reaction time to ensure high yield and purity. The final product is purified using techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Chlorobenzyl)-N,N-diphenylbenzenaminiumchloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: The compound can be reduced to form corresponding amines or other reduction products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and other strong oxidizers. The reactions are typically carried out in acidic or neutral conditions.
Reduction Reactions: Common reducing agents include lithium aluminum hydride, sodium borohydride, and other strong reducers. The reactions are typically carried out in non-polar solvents such as ether or tetrahydrofuran.
Major Products Formed
Substitution Reactions: The major products include substituted ammonium compounds.
Oxidation Reactions: The major products include corresponding oxides or other oxidation products.
Reduction Reactions: The major products include corresponding amines or other reduction products.
Aplicaciones Científicas De Investigación
N-(2-Chlorobenzyl)-N,N-diphenylbenzenaminiumchloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various organic synthesis reactions, including the preparation of other quaternary ammonium compounds.
Biology: The compound is used as a biological stain and in the preparation of biological samples for microscopy.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2-Chlorobenzyl)-N,N-diphenylbenzenaminiumchloride involves its interaction with cellular membranes and proteins. The compound can disrupt the integrity of cellular membranes, leading to cell lysis and death. Additionally, the compound can interact with various proteins and enzymes, inhibiting their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-Benzyl-N,N-diphenylbenzenaminiumchloride
- N-(2-Bromobenzyl)-N,N-diphenylbenzenaminiumchloride
- N-(2-Fluorobenzyl)-N,N-diphenylbenzenaminiumchloride
Uniqueness
N-(2-Chlorobenzyl)-N,N-diphenylbenzenaminiumchloride is unique due to the presence of the 2-chlorobenzyl group, which imparts distinct chemical and biological properties. This compound exhibits higher reactivity in substitution reactions compared to its analogs with different substituents, making it a valuable reagent in organic synthesis and other applications.
Propiedades
Número CAS |
106325-01-3 |
|---|---|
Fórmula molecular |
C25H21Cl2N |
Peso molecular |
406.3 g/mol |
Nombre IUPAC |
(2-chlorophenyl)methyl-triphenylazanium;chloride |
InChI |
InChI=1S/C25H21ClN.ClH/c26-25-19-11-10-12-21(25)20-27(22-13-4-1-5-14-22,23-15-6-2-7-16-23)24-17-8-3-9-18-24;/h1-19H,20H2;1H/q+1;/p-1 |
Clave InChI |
CUHPDWGJMBOCME-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)[N+](CC2=CC=CC=C2Cl)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[2,3'-Bipyridin]-6'-ylmethanol](/img/structure/B13135448.png)
![(R)-N-(1-Morpholinopropan-2-yl)-6-(8-(pyridin-4-yl)-1H-imidazo[4,5-c][1,7]naphthyridin-1-yl)quinolin-2-amine](/img/structure/B13135449.png)





![4,6,7,8-tetrahydro-2H-oxepino[3,4-d]triazol-6-ylmethanamine](/img/structure/B13135478.png)
![2',4'-Dichloro-7',8'-dihydro-5'H-spiro[[1,3]dioxolane-2,6'-quinazoline]](/img/structure/B13135480.png)
![[9,9'-Bianthracene]-10-carbonitrile](/img/structure/B13135481.png)

